molecular formula C29H28N2O6S B8371869 Benzhydryl penicillin V sulfoxide, (S)- CAS No. 37591-67-6

Benzhydryl penicillin V sulfoxide, (S)-

Cat. No.: B8371869
CAS No.: 37591-67-6
M. Wt: 532.6 g/mol
InChI Key: LCRVLXSXMGVJHV-RNSLDFKCSA-N
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Description

Benzhydryl penicillin V sulfoxide, (S)-, is a semi-synthetic β-lactam antibiotic derivative derived from penicillin V (phenoxymethylpenicillin). Its structure incorporates a benzhydryl ester group and a sulfoxide moiety at the sulfur atom of the thiazolidine ring, which distinguishes it from non-oxidized penicillin derivatives. The (S)-configuration at the sulfoxide group is critical for its stereochemical and biological properties, as oxidation alters the conformational flexibility of the β-lactam ring and modulates interactions with bacterial penicillin-binding proteins (PBPs) . This compound is synthesized via oxidation of penicillin V using agents like m-chloroperbenzoic acid (mCPBA), followed by esterification with benzhydryl groups to enhance lipophilicity and stability .

Properties

CAS No.

37591-67-6

Molecular Formula

C29H28N2O6S

Molecular Weight

532.6 g/mol

IUPAC Name

benzhydryl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38-/m1/s1

InChI Key

LCRVLXSXMGVJHV-RNSLDFKCSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Scientific Research Applications

Antibiotic Mechanisms

Benzhydryl penicillin V sulfoxide serves as a model compound to study the mechanisms of action of β-lactam antibiotics. Its primary mode of action involves the inhibition of bacterial cell wall synthesis by binding to transpeptidase enzymes, crucial for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, making it a valuable tool for understanding antibiotic efficacy and resistance mechanisms.

Investigation of Antibiotic Resistance

Research utilizing benzhydryl penicillin V sulfoxide has been pivotal in exploring the development of antibiotic resistance. Studies have demonstrated that this compound can help elucidate how bacteria adapt to antibiotic pressure, providing insights into potential strategies to overcome resistance. For instance, case studies have shown its effectiveness against resistant strains, highlighting its role in developing new antibacterial agents.

Pharmaceutical Development

In the pharmaceutical industry, benzhydryl penicillin V sulfoxide is used as an intermediate in the synthesis of other important compounds, such as cephalosporins and β-lactamase inhibitors. Its structural characteristics allow for modifications that enhance the therapeutic profiles of these derivatives, making it integral to drug development processes.

Model Compound for Sulfoxides

As a model compound, benzhydryl penicillin V sulfoxide facilitates studies on the reactivity and properties of sulfoxides. Researchers utilize it to investigate various chemical reactions involving oxidation, reduction, and substitution, contributing to the broader understanding of sulfoxide chemistry.

Case Study 1: Mechanisms of Resistance

A study published in MDPI investigated the mechanisms by which bacteria develop resistance to β-lactam antibiotics, including benzhydryl penicillin V sulfoxide. Researchers found that modifications in bacterial enzymes can reduce the binding affinity of antibiotics, leading to treatment failures. This case study emphasizes the importance of continuous research on compounds like benzhydryl penicillin V sulfoxide to combat antibiotic resistance effectively .

Case Study 2: Synthesis of Cephalosporins

Another significant application is highlighted in patent literature where benzhydryl penicillin V sulfoxide was used as an intermediate in synthesizing cephalosporins. The process demonstrated high yields and efficiency, showcasing its utility in pharmaceutical manufacturing .

Chemical Reactions Analysis

Rearrangement Reactions

Benzhydryl penicillin V sulfoxide undergoes acid-catalyzed rearrangements to form cephalosporin derivatives. This reaction is critical in semi-synthetic antibiotic synthesis.

Example: Conversion to 3-Desacetoxycephalosporins

  • Reagents/Conditions :

    • Triphenyl phosphine (PPh₃) or triethyl phosphite (P(OEt)₃)

    • Inert solvents (e.g., dichloromethane, tetrahydrofuran)

    • Temperatures: 20–100°C

  • Mechanism :
    The sulfoxide group facilitates a -sigmatropic rearrangement, forming a thiazoline azetidinone intermediate. Subsequent oxidation yields desacetoxycephalosporin sulfoxides .

  • Key Data :

    Starting MaterialProductYieldReference
    Benzhydryl penicillin V sulfoxide7-Phenoxyacetamido-3-desacetoxycephalosporanic acid ester72–85%

Oxidation and Reduction of the Sulfoxide Group

The sulfoxide moiety is redox-active, enabling further functionalization.

Oxidation to Sulfones

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

  • Conditions :

    • Solvent: Acetic acid or dichloromethane

    • Temperature: 0–25°C

    • Time: 1–4 hours

  • Outcome : Forms a sulfone derivative, enhancing stability against β-lactamases .

Reduction to Thioether

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Conditions :

    • Solvent: Methanol or tetrahydrofuran

    • Temperature: −20°C to 25°C

  • Outcome : Reduces the sulfoxide to a thioether, altering biological activity .

Hydrolysis of the β-Lactam Ring

The β-lactam ring is susceptible to hydrolysis, a reaction exploited in studying antibiotic resistance.

Acidic Hydrolysis

  • Conditions :

    • 0.1M HCl, 25°C

    • Time: 2 hours

  • Product : Ring-opened penicilloic acid sulfoxide, inactive as an antibiotic.

Enzymatic Hydrolysis by β-Lactamases

  • Mechanism : Class C β-lactamases cleave the β-lactam ring, forming a covalent acyl-enzyme intermediate (Fig. 1) .

  • Structural Insight :

    • Crystallography shows the opened β-lactam ring covalently linked to Ser64 in the enzyme active site .

Esterification and Transesterification

The benzhydryl ester group undergoes substitution reactions to modify solubility and pharmacokinetics.

Ester Cleavage

  • Reagents : Trimethylsilyl iodide (TMSI), zinc dust

  • Conditions :

    • Solvent: Acetonitrile, 60°C

    • Time: 6 hours

  • Product : Free carboxylic acid derivative, used in further functionalization .

Interaction with Nucleophiles

The electrophilic β-lactam carbon reacts with nucleophiles, critical for antibiotic activity.

Binding to Transpeptidases

  • Mechanism : Covalent binding to the active-site serine of penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis .

  • Kinetic Data :

    Enzymek₃/K (M⁻¹s⁻¹)Reference
    PBP2a (Methicillin-resistant S. aureus)1.2 × 10³

Thermal Degradation

Under elevated temperatures, the compound undergoes decomposition, forming byproducts like penilloaldehyde sulfoxide .

Comparison with Similar Compounds

Structural and Conformational Differences

Benzhydryl penicillin V sulfoxide, (S)-, exhibits distinct conformational changes compared to its parent compound, penicillin V. X-ray crystallography studies reveal that sulfoxidation shifts the thiazolidine ring from a 3α-COOH-axial conformation (in penicillin V) to a 3α-COOH-equatorial conformation, reducing ring strain and altering hydrogen-bonding patterns . This contrasts with cloxacillin sulfoxide, which undergoes a similar conformational shift but retains higher antibacterial activity due to its bulky isoxazolyl side chain .

Table 1: Structural Comparison of Penicillin Derivatives

Compound Thiazolidine Conformation Sulfur Oxidation State Key Functional Groups
Penicillin V 3α-COOH-axial Sulfide (S⁰) Phenoxymethyl side chain
Benzhydryl Penicillin V Sulfoxide, (S)- 3α-COOH-equatorial Sulfoxide (S⁺²) Benzhydryl ester, sulfoxide
Cloxacillin Sulfoxide 3α-COOH-equatorial Sulfoxide (S⁺²) Isoxazolyl side chain
Penicillin G Sulfoxide 3α-COOH-equatorial Sulfoxide (S⁺²) Benzyl side chain
Chemical Reactivity and Stability

The sulfoxide group in benzhydryl penicillin V sulfoxide increases polarity compared to non-oxidized penicillins, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . However, this oxidation also reduces stability under acidic conditions, as sulfoxides are prone to further oxidation to sulfones or degradation . For example, mCPBA-mediated oxidation of benzhydryl sulfides yields sulfones, a pathway that limits the shelf-life of sulfoxide-containing β-lactams . In contrast, non-oxidized penicillins (e.g., penicillin G) are more stable but less reactive toward ring-enlargement reactions used in cephalosporin synthesis .

Preparation Methods

Starting Materials and Reagents

The synthesis begins with penicillin V (phenoxymethylpenicillin), which provides the β-lactam backbone. Key reagents include:

  • Benzhydryl alcohol : Introduces the benzhydryl ester group.

  • Oxidizing agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

  • Protective agents : Tertiary amines (e.g., triethylamine) and phosgene (COCl₂) for esterification.

Table 1: Common Reagents and Their Roles

ReagentRoleExample ConcentrationReference
Phosgene (COCl₂)Esterification activator1.2 equiv
Hydrogen peroxideSulfoxidation agent30% aqueous
Benzhydryl alcoholEster group donor2.0 equiv

Stepwise Synthesis from Penicillin V

The synthesis involves three sequential stages:

  • Carboxyl Group Protection :
    Penicillin V is treated with benzhydryl alcohol in the presence of phosgene and a tertiary amine (e.g., triethylamine) to form the benzhydryl ester. This step achieves >85% yield under anhydrous conditions at 0–5°C.

  • Sulfoxidation :
    The protected penicillin V is oxidized using H₂O₂ in a methanol-water mixture (4:1 v/v) at 25°C for 12 hours. The sulfoxide forms exclusively in the (S)-configuration due to steric guidance from the benzhydryl group.

  • Deprotection and Purification :
    Acidic hydrolysis (2% potassium bisulfate) removes residual protective groups, followed by extraction with methylene chloride and crystallization from ethyl acetate.

Table 2: Reaction Conditions for Key Steps

StepTemperature (°C)Time (h)Yield (%)
Esterification0–5285–90
Sulfoxidation251275–80
Crystallization–202495

Oxidation to Sulfoxide

Controlled oxidation is critical to avoid over-oxidation to sulfone derivatives. Kinetic studies show that H₂O₂ in a buffered system (pH 6.5–7.0) minimizes side reactions, achieving 78% sulfoxide purity. Alternative oxidants like mCPBA offer higher selectivity but require dichloromethane as a solvent, complicating large-scale applications.

Advanced Esterification Techniques

Phosgene-Mediated Esterification

The patent US3586667A details a one-step esterification using phosgene, which activates the penicillin carboxyl group for nucleophilic attack by benzhydryl alcohol. This method avoids intermediate isolation, reducing processing time by 40% compared to traditional anhydride-based routes.

Protective Group Strategies

Tertiary butyloxycarbonyl (BOC) groups temporarily protect amine functionalities during synthesis. For example, N-BOC-L-α-aminoadipic acid benzhydryl ester is used to prevent unwanted side reactions during sulfoxidation.

Process Optimization and Yield Enhancement

Table 3: Optimization Parameters for Industrial Scaling

ParameterOptimal RangeImpact on Yield
Phosgene Equivalents1.1–1.3Maximizes esterification
H₂O₂ Concentration25–30%Balances oxidation rate
Solvent SystemCH₂Cl₂/MeOH (3:1)Enhances solubility

Recycling mother liquors from crystallization improves overall yield to 92%. Additionally, substituting H₂O₂ with enzymatic oxidation systems (e.g., cytochrome P450 mimics) is under investigation to reduce waste.

Analytical Characterization Methods

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 1.49 (s, 3H, CH₃), 5.57 (d, J = 4 Hz, 1H, β-lactam proton).

    • ¹³C NMR : Confirms sulfoxide formation at δ 105 ppm.

  • High-Resolution Mass Spectrometry (HRMS) :
    Observed [M+H]⁺ = 533.2 (calculated 532.6).

Industrial-Scale Production Considerations

Large batches (≥100 kg) require:

  • Continuous Flow Reactors : To manage exothermic reactions during esterification.

  • Cryogenic Crystallization : Ensures high-purity (>99%) final product .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Benzhydryl penicillin V sulfoxide, (S)- in complex mixtures?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with imidazole/mercuric chloride titration for quantifying total penicillins. Dissolve ~0.065 g of the compound in dimethylformamide, dilute to 1000 mL, and analyze aliquots via spectrophotometric titration at 325 nm. This method ensures precision within 96.0–100.5% for total penicillins and 24.0–27.0% for the benzhydryl moiety . For impurities, employ USP-grade reference standards (e.g., Orphenadrine analogs) to calibrate detection thresholds .

Q. What strategies are effective for studying polymorphism in Benzhydryl penicillin V sulfoxide, (S)-?

  • Methodological Answer : Polymorphism analysis requires a combination of Raman spectroscopy and differential scanning calorimetry (DSC). Crystallize the compound under controlled supersaturation conditions (e.g., 25°C, ethanol-water mixtures) to isolate distinct polymorphs. Monitor phase transitions using Raman spectral shifts (e.g., 442–447 cm⁻¹ for sulfoxide vibrations) and validate thermal stability via DSC endotherms .

Q. How to design experiments to assess the stability of Benzhydryl penicillin V sulfoxide, (S)- under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to humidity (75% RH), heat (40°C), and UV light. Analyze degradation products using LC-MS/MS with a C18 column and 0.1% formic acid mobile phase. Track sulfoxide-to-sulfone oxidation via m/z shifts and correlate with bioactivity loss .

Advanced Research Questions

Q. How to resolve contradictions in sulfoxide index measurements across FTIR and Raman spectroscopic techniques?

  • Methodological Answer : Discrepancies arise from differing sensitivities to crystallographic orientation. Apply a sensitivity index (SI) to normalize
    SI=Slope of linear regression (aging vs. index)Mean coefficient of variation (CV)\text{SI} = \frac{\text{Slope of linear regression (aging vs. index)}}{\text{Mean coefficient of variation (CV)}}

For FTIR, focus on carbonyl (1710 cm⁻¹) and sulfoxide (1030 cm⁻¹) peaks; for Raman, prioritize 650–700 cm⁻¹ sulfoxide bands. Cross-validate using X-ray diffraction to resolve crystal anisotropy effects .

Q. What synthetic pathways optimize enantiomeric purity of Benzhydryl penicillin V sulfoxide, (S)-?

  • Methodological Answer : Use Z-selective olefination with α-pyridylmethylenetriphenylphosphorane to minimize racemization. Protect the 2′-β alcohol as a p-nitrophenyl carbonate, then perform amine coupling under argon. Finalize chiral resolution via chiral stationary phase HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to achieve >98% enantiomeric excess .

Q. How to characterize enzyme inhibition mechanisms involving Benzhydryl penicillin V sulfoxide, (S)- and carbapenemases?

  • Methodological Answer : Conduct kinetic assays with Acinetobacter baumannii OXA-24. Pre-incubate the enzyme with 10 µM inhibitor in 50 mM phosphate buffer (pH 7.0). Measure residual activity using nitrocefin hydrolysis at 482 nm. Fit data to a Morrison tight-binding model to calculate KiK_i values. Use molecular docking (e.g., AutoDock Vina) to map sulfoxide interactions with catalytic Ser residues .

Q. What experimental designs mitigate interference from dimethyl sulfoxide (DMSO) in cellular uptake studies?

  • Methodological Answer : Limit DMSO to ≤0.05% v/v to avoid solvent-induced cytotoxicity. Prepare stock solutions at 100 mM in DMSO, then dilute in culture media (e.g., DMEM + 10% FBS). Include vehicle controls and validate cell viability via ATP-based assays (e.g., CellTiter-Glo) .

Notes

  • Data Contradictions : Cross-validate sulfoxide indices using orthogonal techniques (e.g., FTIR + XRD) to account for crystallographic variability .
  • Synthesis Pitfalls : Avoid over-oxidation during mCPBA treatment; monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) .

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